(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
Contextualizing Amoxicillin (B794) within Beta-Lactam Antibiotic Research
Amoxicillin is a semisynthetic antibiotic belonging to the aminopenicillin class within the broader penicillin family of beta-lactam antibiotics. wikipedia.orgusp-pqm.org First made available in 1972, it was developed from 6-aminopenicillanic acid to improve upon the properties of earlier penicillins. wikipedia.org Like all beta-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. ontosight.ai Specifically, amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) on the inner bacterial cell membrane, which are essential enzymes for the final step in synthesizing the peptidoglycan layer. nih.gov This disruption of cell wall integrity leads to bacterial cell lysis and death. nih.gov
Amoxicillin exhibits a moderate spectrum of activity against a range of Gram-positive and Gram-negative bacteria. usp-pqm.org It is typically the drug of choice within its class because it is better absorbed orally than other beta-lactam antibiotics like ampicillin. usp-pqm.org However, its effectiveness can be compromised by bacteria that produce beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its characteristic beta-lactam ring. usp-pqm.org This has led to extensive research and the successful development of combination products, most notably with clavulanic acid, a beta-lactamase inhibitor that protects amoxicillin from degradation. usp-pqm.org The ongoing research challenge remains the optimization of amoxicillin's physical and chemical properties, such as solubility and stability, to enhance its performance in various pharmaceutical formulations. dechra.dkcabi.org
Rationale for Pharmaceutical Salt Formation with Amino Acids in Drug Development
The conversion of a drug into a salt form is a widely employed and effective strategy in pharmaceutical development to improve key attributes of the API. nih.gov This is particularly relevant for compounds with suboptimal solubility or stability. The choice of the counterion is critical, and amino acids have emerged as a particularly advantageous class of molecules for this purpose.
Salt formation can profoundly alter a drug's physicochemical properties, which in turn influences its biopharmaceutical performance. The primary motivation is often to enhance the aqueous solubility and dissolution rate, which are critical determinants of oral bioavailability for many drugs. The theoretical basis for this enhancement involves several principles:
Crystal Lattice Energy: The introduction of strong ionic interactions in a salt's crystal lattice can stabilize the solid state. nih.gov While this contributes to physical stability, the high polarity of the salt form can also facilitate wettability, the initial step in dissolution.
Microenvironment pH: During dissolution, the presence of the dissolved counterion in the diffusion layer surrounding the drug particle can alter the local pH. For an acidic drug like amoxicillin, using a basic counterion can create a more alkaline microenvironment, significantly increasing the drug's solubility in that layer and thus accelerating the dissolution rate. dechra.dk
Beyond solubility, salt formation can also be used to improve a drug's chemical and physical stability, modify its hygroscopicity (tendency to absorb moisture), and improve its solid-state properties like crystallinity and flowability, which are crucial for manufacturing processes. nih.gov
Amino acids are considered attractive counterions because they are generally recognized as safe (GRAS), biocompatible, and can offer specific advantages in formulation. researchgate.net Arginine, a basic amino acid, has garnered considerable interest in pharmaceutical research for its role as a salt-former and formulation excipient. nih.govresearchgate.net
The significance of arginine stems from several key properties:
Basicity: Arginine's guanidinium (B1211019) group is strongly basic, making it an excellent candidate to form stable salts with weakly acidic drugs through proton transfer. nih.gov This interaction is a primary driver for significant solubility enhancement.
Solubilization and Stabilization: Arginine and its salts are highly effective at enhancing the solubilization of poorly soluble compounds. researchgate.net Beyond simple salt formation, arginine can suppress protein and drug aggregation, thereby improving the stability of liquid formulations. researchgate.net
Molecular Interactions: The guanidinium group of arginine is capable of forming multiple hydrogen bonds. In co-amorphous or salt systems, arginine can establish strong intermolecular interactions, such as ion coupling and H-bonds, which can lead to physically stable systems with improved dissolution rates. nih.gov For instance, a co-amorphous mixture of naproxen (B1676952) and arginine demonstrated a 10-fold faster intrinsic dissolution rate compared to the crystalline drug, attributed to these strong interactions. nih.gov
The use of arginine to form a salt with an acidic drug is therefore a deliberate strategy to leverage these benefits to create a superior version of the API.
Research Gaps and Scholarly Contributions of Amoxicillin Arginine Salt Investigations
The primary research gap concerning amoxicillin formulation is rooted in its inherent physicochemical properties. Amoxicillin has low intrinsic solubility in water, and its stability is highly dependent on pH. dechra.dkcabi.org While increasing the pH of an aqueous solution can significantly improve amoxicillin's solubility, it concurrently accelerates its degradation, as the beta-lactam ring is susceptible to hydrolysis in alkaline conditions. dechra.dkresearchgate.net This creates a significant formulation challenge: achieving a high enough concentration for liquid dosage forms (e.g., for oral suspensions or injectables) while maintaining chemical stability over the product's shelf life and administration period.
The table below, derived from established research on amoxicillin's properties, illustrates this critical trade-off.
| pH Value | Amoxicillin Solubility | Amoxicillin Stability | Implication for Formulation |
| Acidic (e.g., pH < 5) | Low | Relatively High | Poor solubility limits the concentration achievable in solutions. dechra.dkresearchgate.net |
| Neutral (e.g., pH ~7) | Moderate | Moderate | A compromise, but may not be optimal for either solubility or long-term stability. dechra.dkresearchgate.net |
| Alkaline (e.g., pH > 8) | High | Very Low (Rapid Degradation) | High solubility is achieved at the cost of rapid loss of the active drug. dechra.dkcabi.org |
This table is a qualitative representation based on findings that show amoxicillin's solubility increases at higher pH, while its stability decreases rapidly above pH 8. dechra.dkcabi.orgresearchgate.net
The scholarly contribution of investigating amoxicillin arginine salt lies in addressing this specific challenge. The formation of a salt with the basic amino acid arginine is a targeted approach to improve solubility through ionic interactions rather than by simply raising the bulk pH of the formulation to a level that would cause rapid degradation. The resulting compound, amoxicillin arginine salt (chemical formula: C16H19N3O5S·C6H14N4O2), is a distinct chemical entity designed to enhance both solubility and stability. ontosight.ai This improved solubility and stability profile makes it a more suitable candidate for specific pharmaceutical dosage forms, such as palatable oral suspensions for veterinary use or solutions for injection, where the parent drug's properties are limiting. ontosight.aigoogle.com While detailed, publicly available studies quantifying the precise solubility and stability enhancement of this specific salt are limited, its development is a logical and scientifically-grounded strategy to overcome the well-documented formulation hurdles of amoxicillin.
Structure
2D Structure
Properties
CAS No. |
59261-05-1 |
|---|---|
Molecular Formula |
C22H33N7O7S |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t9-,10-,11+,14-;4-/m10/s1 |
InChI Key |
GMJWAEBOPBLHBW-GOINNNTOSA-N |
Isomeric SMILES |
CC1(C(N2[C@@H](S1)[C@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Appearance |
Solid powder |
Other CAS No. |
59261-05-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amoxycillin arginine salt; Amoxycillin L-arginine salt; EINECS 261-680-4; |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization in Amoxicillin Arginine Salt Research
Chemical Synthesis Pathways and Derivatization Strategies for Amoxicillin (B794) Salts
The synthesis of amoxicillin salts, including the arginine salt, is a critical area of pharmaceutical research aimed at improving the drug's physicochemical properties, such as solubility and stability. The primary approach involves the reaction of amoxicillin with a suitable basic compound, in this case, the amino acid L-arginine.
The common synthesis of amoxicillin itself can be achieved through both chemical and enzymatic methods. The chemical synthesis often involves introducing a side chain at the 6-position of 6-aminopenicillanic acid (6-APA). mdpi.com One established chemical route utilizes a Dane salt intermediate. In contrast, enzymatic synthesis is often catalyzed by Penicillin G Acylase (PGA) and is considered a more environmentally friendly alternative to conventional chemical synthesis. mdpi.com
Once amoxicillin is synthesized, it can be converted to its arginine salt. This is typically achieved by reacting amoxicillin with L-arginine in a suitable solvent system. The formation of the salt occurs through an acid-base reaction between the carboxylic acid group of amoxicillin and the basic guanidinium (B1211019) group of arginine.
Optimization of Arginine Salt Formation Processes
The optimization of the arginine salt formation process is crucial for achieving high yield, purity, and desirable solid-state properties of the final product. Key parameters that are typically optimized include:
Solvent System: The choice of solvent is critical as it must dissolve both amoxicillin and L-arginine to facilitate the reaction, and also allow for the subsequent crystallization of the salt. Aqueous media or mixtures of water with organic solvents are often employed.
Molar Ratio: The stoichiometry of amoxicillin to L-arginine is a key factor. While a 1:1 molar ratio is expected for the formation of a simple salt, slight excesses of one reactant may be used to drive the reaction to completion.
pH Control: The pH of the reaction mixture can significantly influence the ionization state of both amoxicillin and arginine, thereby affecting salt formation and stability. The pH is carefully controlled to ensure the carboxylic acid of amoxicillin is deprotonated and the guanidinium group of arginine is protonated.
Temperature: Temperature affects the solubility of the reactants and the final salt, as well as the kinetics of the salt formation and crystallization process. Optimal temperature profiles are developed to ensure a controlled crystallization and to minimize the degradation of the heat-sensitive amoxicillin.
Crystallization Conditions: The method of crystallization (e.g., cooling crystallization, anti-solvent addition) and the rate of cooling or addition of anti-solvent are optimized to control the crystal size, shape, and polymorphic form of the amoxicillin arginine salt.
Dynamic modeling and simulation can be employed to establish optimal control policies for the batch synthesis of amoxicillin, which can be extended to the salt formation process to attain target product specifications. mdpi.com
Advanced Spectroscopic and Diffraction Methodologies for Salt Characterization
A suite of advanced analytical techniques is employed to unequivocally characterize the structure, purity, and solid-state properties of amoxicillin arginine salt. These methods provide detailed information at the molecular level, confirming the formation of the salt and defining its physicochemical characteristics.
High-Resolution Vibrational Spectroscopy (FTIR) for Ionic Interaction Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the ionic interactions within amoxicillin arginine salt. The formation of the salt leads to distinct changes in the vibrational frequencies of the functional groups involved in the acid-base reaction.
Key spectral changes indicative of salt formation include:
Carboxylate Anion Stretch: The C=O stretching vibration of the carboxylic acid in amoxicillin, typically observed around 1700-1725 cm⁻¹, disappears and is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). These bands typically appear in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.
Guanidinium Cation Vibrations: The vibrational modes of the guanidinium group of arginine are altered upon protonation. Changes in the N-H stretching and bending vibrations, as well as the C=N stretching of the guanidinium group, provide evidence of its involvement in the ionic interaction.
Amine and Amide Bands: The characteristic bands of the primary amine and secondary amide groups in amoxicillin, as well as the primary amine in arginine, can also be monitored for any shifts that may occur due to changes in hydrogen bonding upon salt formation.
The FTIR spectrum of amoxicillin trihydrate shows characteristic peaks for the carbonyl group of the β-lactam ring (around 1770 cm⁻¹) and the amide group. In the amoxicillin arginine salt, the presence of the carboxylate bands and shifts in the amine and guanidinium group vibrations would confirm the ionic interaction between the two molecules.
Interactive Table: Expected FTIR Spectral Data for Amoxicillin Arginine Salt
| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |
| β-lactam C=O | ~1770 | Stretching vibration |
| Carboxylate (COO⁻) | ~1600 (asymmetric), ~1400 (symmetric) | Stretching vibrations |
| Guanidinium (C=N) | ~1650 | Stretching vibration |
| Amide C=O | ~1680 | Stretching vibration |
| N-H | 3200-3500 | Stretching vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of amoxicillin arginine salt and for assessing its purity. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecular structure.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of the salt would show a combination of the resonances from both the amoxicillin and arginine moieties. Key indicators of salt formation include:
Shifts in Protons Adjacent to the Carboxylate Group: The proton on the carbon adjacent to the carboxylic acid in amoxicillin (on the thiazolidine ring) would experience a change in its chemical environment and thus a shift in its resonance upon conversion to the carboxylate salt.
Broadening of N-H Resonances: The protons of the amine and guanidinium groups of arginine, as well as the amine and amide protons of amoxicillin, would likely appear as broad signals due to proton exchange and quadrupolar effects. Their chemical shifts would be indicative of the protonation state.
Integration: The relative integration of the signals corresponding to the amoxicillin and arginine protons would confirm the 1:1 stoichiometry of the salt.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides further structural confirmation:
Carboxylate Carbon Resonance: A significant downfield shift of the carboxylic acid carbon resonance of amoxicillin is expected upon deprotonation to form the carboxylate anion.
Guanidinium Carbon Resonance: The chemical shift of the guanidinium carbon in arginine would also be affected by the protonation state, providing further evidence of salt formation.
High-resolution ¹H NMR spectroscopy has been used to investigate the metabolism and urinary excretion of amoxicillin, demonstrating its utility in identifying and quantifying the drug and its metabolites. nih.gov This technique is equally valuable for the primary characterization and purity assessment of the arginine salt.
Interactive Table: Representative ¹H NMR Chemical Shifts for Amoxicillin and L-Arginine
| Moiety | Proton | Approximate Chemical Shift (ppm) in D₂O |
| Amoxicillin | β-lactam protons | 5.5 - 6.0 |
| Aromatic protons | 6.8 - 7.4 | |
| Methyl protons | 1.4 - 1.6 | |
| L-Arginine | α-CH | ~3.8 |
| β-CH₂ | ~1.9 | |
| γ-CH₂ | ~1.7 | |
| δ-CH₂ | ~3.2 |
Note: Chemical shifts are approximate and can vary based on solvent and pH. In the salt, shifts in protons near the ionic centers are expected.
Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is essential for confirming the molecular weight of amoxicillin arginine salt and for elucidating its structure through fragmentation analysis.
Molecular Weight Determination:
The theoretical molecular weight of amoxicillin is approximately 365.4 g/mol , and for L-arginine, it is about 174.2 g/mol . nih.gov The amoxicillin arginine salt would have a combined molecular weight of approximately 539.6 g/mol . In electrospray ionization (ESI) mass spectrometry, the components would likely be observed as individual protonated molecules:
Amoxicillin: [M+H]⁺ at m/z 366.1
Arginine: [M+H]⁺ at m/z 175.1
The non-covalent salt complex itself might also be observed under gentle ionization conditions.
Fragment Analysis (LC-MS/MS):
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ions.
Amoxicillin Fragmentation: The protonated amoxicillin molecule (m/z 366.1) undergoes characteristic fragmentation, including the loss of ammonia to yield a fragment at m/z 349.1, and cleavage of the β-lactam ring to produce fragments at m/z 160 and m/z 114. sci-hub.boxnih.gov
Arginine Fragmentation: The protonated arginine molecule (m/z 175.1) typically loses ammonia and the elements of guanidine to produce characteristic fragment ions.
By analyzing the fragmentation patterns in an LC-MS/MS experiment, the presence of both amoxicillin and arginine in the sample can be confirmed, thus verifying the composition of the salt.
Interactive Table: Key Mass Spectrometry Data for Amoxicillin
| Ion | m/z (Observed) | Interpretation |
| [M+H]⁺ | 366.1 | Protonated molecular ion of amoxicillin |
| [M+H-NH₃]⁺ | 349.1 | Loss of ammonia from the side chain |
| Fragment 1 | 160.0 | Thiazolidine ring fragment |
| Fragment 2 | 114.0 | Fragment from the thiazolidine ring |
X-ray Powder Diffraction (XRPD) for Crystalline Structure and Polymorphism Studies of Salt Forms
X-ray Powder Diffraction (XRPD) is the primary technique for characterizing the solid-state structure of amoxicillin arginine salt. It provides information on the crystallinity of the material and can be used to identify different polymorphic forms.
Crystalline Structure:
A crystalline solid will produce a unique XRPD pattern, which is a fingerprint of its crystal lattice structure. The pattern consists of a series of diffraction peaks at specific angles (2θ), with characteristic intensities. The XRPD pattern of amoxicillin arginine salt would be distinctly different from the patterns of its individual components (amoxicillin and L-arginine), confirming the formation of a new crystalline phase. For example, amoxicillin trihydrate, a common form of the drug, exhibits an orthorhombic crystal structure with characteristic diffraction peaks. usp-pqm.orgresearchgate.net The arginine salt would be expected to have its own unique crystal structure and corresponding XRPD pattern.
Polymorphism Studies:
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability. XRPD is crucial for identifying and distinguishing between different polymorphs of amoxicillin arginine salt. By systematically varying the synthesis and crystallization conditions (e.g., solvent, temperature, cooling rate), different polymorphic forms may be produced. Each polymorph will have a unique XRPD pattern. The identification and control of polymorphism are critical aspects of pharmaceutical development.
Investigations into the solid-state properties of amoxicillin trihydrate have shown that factors such as pH can influence the crystallinity, as observed by changes in the intensity of XRPD peaks. nih.gov Similar studies would be essential for fully characterizing the solid-state properties of amoxicillin arginine salt.
Thermal Analysis Techniques in Solid-State Research (DSC, TGA) for Salt Characterization
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC analysis can reveal endothermic and exothermic processes. For a pharmaceutical salt, an endothermic event, such as melting, is characterized by a peak on the DSC thermogram, indicating the temperature at which the solid-to-liquid phase transition occurs. The presence of a sharp, well-defined melting peak is often indicative of a crystalline material. Broader peaks may suggest the presence of impurities or an amorphous form. Exothermic events, such as decomposition, can also be observed.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability and composition of a compound. For a salt like amoxicillin arginine, TGA can identify the temperature at which degradation begins, which is a critical indicator of its thermal stability. A significant loss of mass at a specific temperature range would suggest the decomposition of the molecule. Furthermore, TGA can quantify the amount of volatile components, such as water or residual solvents, present in the sample.
In the context of amoxicillin trihydrate, a closely related compound, DSC studies have shown an endothermic peak associated with the loss of water molecules, followed by an exothermic event at a higher temperature corresponding to its decomposition netzsch.com. TGA of amoxicillin trihydrate shows a mass loss corresponding to the theoretical water content, followed by further mass loss as the molecule decomposes netzsch.com.
For amoxicillin arginine salt, it would be expected that DSC analysis would show a distinct melting point, potentially different from that of amoxicillin trihydrate, reflecting the different crystal lattice energy of the salt. The thermal stability of the arginine salt may also differ, which would be observable as a shift in the onset of decomposition in the TGA curve. The presence of arginine as the counter-ion can influence the intermolecular interactions within the crystal structure, thereby affecting the thermal properties.
Detailed Research Findings
Specific, publicly available research detailing the DSC and TGA analysis of amoxicillin arginine salt is limited. Therefore, the following tables are illustrative of the type of data that would be generated from such analyses, based on the known behavior of amoxicillin and its derivatives.
Table 1: Illustrative DSC Data for Amoxicillin Arginine Salt
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Data not available | Data not available | Data not available |
| Decomposition | Data not available | Data not available | Data not available |
Table 2: Illustrative TGA Data for Amoxicillin Arginine Salt
| Mass Loss Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | Data not available | Data not available | e.g., Dehydration |
| 2 | Data not available | Data not available | Decomposition |
It is important to note that without direct experimental results for amoxicillin arginine salt, these tables remain templates for the expected data. Further empirical studies are necessary to fully characterize the thermal properties of this specific salt.
Degradation Kinetics and Chemical Stability Investigations of Amoxicillin Arginine Salt
Mechanistic Elucidation of Amoxicillin (B794) Degradation in Various Aqueous Environments
The degradation of amoxicillin in aqueous solutions is a complex process influenced by several factors, including pH, ionic strength, and the presence of other solutes.
pH-Dependent Hydrolytic Degradation Pathways
The rate and pathway of amoxicillin hydrolysis are strongly dependent on the pH of the solution. The degradation of amoxicillin trihydrate in aqueous solutions follows pseudo-first-order kinetics. nih.gov The strained β-lactam ring in the amoxicillin molecule is susceptible to nucleophilic attack by water, leading to its cleavage. researchgate.netnih.gov
Under acidic conditions (pH 3), the hydrolytic half-life of amoxicillin is approximately 128.2 hours. researchgate.net In neutral environments (pH 7), the half-life extends to 208.3 hours, while under alkaline conditions (pH 11), it significantly shortens to just 9.7 hours. researchgate.net This indicates that amoxicillin is most stable in neutral to slightly acidic solutions and degrades rapidly in alkaline environments.
The degradation products also vary with pH. At neutral pH, amoxicillin degrades into several transformation products, including amoxicillin penicilloic acid, amoxicillin 2',5'-diketopiperazine, and amoxicillin penilloic acid. nih.gov These primary degradation products are not stable and can further transform into numerous other compounds over time. nih.gov
| pH | Hydrolytic Half-life (hours) | Primary Degradation Products |
|---|---|---|
| 3 | 128.2 | Amoxicillin Penicilloic Acid |
| 7 | 208.3 | Amoxicillin Penicilloic Acid, Amoxicillin 2',5'-diketopiperazine, Amoxicillin Penilloic Acid |
| 11 | 9.7 | - |
Influence of Ionic Strength and Buffer Systems on Reaction Rates
While pH and temperature are primary drivers of amoxicillin degradation, the ionic strength of the solution generally does not have a statistically significant effect on the degradation rates of many antibiotics. researchgate.netnih.gov However, specific buffer systems and the presence of certain ions can influence stability. For instance, a study on amoxicillin and clavulanate in a frozen state demonstrated a significant stabilizing effect of sodium chloride, which was used to maintain a constant ionic strength. nih.gov The inclusion of sodium chloride increased the shelf-life of amoxicillin from 2.2 to 58.7 hours at -7.3°C in a hydrochloric acid system. nih.gov This suggests that while general ionic strength may not be a major factor, the specific ions present in the buffer can play a crucial role in the degradation kinetics.
Investigation of Dimerization and Higher-Order Degradation Kinetics in Concentrated Solutions
In concentrated solutions, amoxicillin can undergo dimerization and polymerization, which is a significant degradation pathway. japsonline.com The polymerization mechanism involves the amino group of one amoxicillin molecule attacking the carbonyl group of the β-lactam ring of another molecule. nih.gov This process is concentration-dependent, with higher concentrations leading to increased rates of dimerization and the formation of higher-order polymers. researchgate.net These polymeric substances are of particular concern as they can be highly antigenic. japsonline.com The kinetics of dimerization and self-catalyzed hydrolysis of amoxicillin in aqueous solution have been described to follow complex pathways. nih.gov
Stability Profiling of Amoxicillin Arginine Salt Under Controlled Environmental Conditions
The solid-state stability of amoxicillin is crucial for its storage and handling. This section explores the stability of amoxicillin arginine salt in comparison to other forms and under various environmental stressors.
Comparative Stability Studies Against Other Amoxicillin Salt Forms and Derivatives
Different salt forms of amoxicillin exhibit varying degrees of stability. Amoxicillin trihydrate is considered the most stable solid form among the free base, sodium salt, and trihydrate forms. usp-pqm.org Amoxicillin sodium, on the other hand, is very hygroscopic and undergoes degradation significantly faster than the trihydrate form, especially at relative humidity levels of 50% or higher. usp-pqm.orgnih.gov Kinetic studies have shown that amoxicillin sodium can degrade about 1,500 times faster than amoxicillin trihydrate under such conditions. nih.gov While specific comparative data for amoxicillin arginine salt is not as readily available in the provided search results, the stability of different salt forms is a critical consideration in formulation development.
Impact of Temperature and Humidity on Chemical Integrity
Temperature and humidity are major factors that accelerate the degradation of amoxicillin. kabarak.ac.keresearchgate.net Both high temperatures and high moisture levels can lead to the hydrolytic breakdown of the β-lactam ring in solid-state formulations. japsonline.com
Studies on reconstituted amoxicillin suspensions have shown that storage at refrigerated temperatures (2-8°C) maintains potency better than storage at room temperature (25°C). kabarak.ac.keresearchgate.net For instance, amoxicillin retained 90% of its initial concentration for 80.3 hours at 4°C, but only for 24.8 hours at 25°C. nih.gov
High humidity also plays a significant role in the degradation of solid amoxicillin. nih.gov The presence of moisture facilitates hydrolysis and can lead to the formation of degradation products like amoxicilloic acid and amoxicillin diketopiperazine-2',5'. japsonline.com Proper packaging that protects the drug from moisture is therefore essential to maintain its stability. researchgate.net
| Temperature (°C) | Time to 90% Potency (hours) |
|---|---|
| 4 | 80.3 |
| 25 | 24.8 |
| 37 | 9 |
Identification and Quantitative Characterization of Degradation Products and Impurities of Amoxicillin Arginine Salt
The chemical stability of amoxicillin is a critical factor in its formulation and efficacy. As a β-lactam antibiotic, amoxicillin is susceptible to degradation through various pathways, primarily initiated by the hydrolysis of the strained β-lactam ring. While specific degradation kinetic studies on amoxicillin arginine salt are not extensively detailed in publicly available literature, the degradation products are expected to be identical to those of other amoxicillin forms, such as the trihydrate and sodium salts, as the degradation pathways are inherent to the amoxicillin molecule itself.
Forced degradation studies on amoxicillin under various stress conditions—such as acidic, alkaline, oxidative, thermal, and photolytic—have been instrumental in identifying its principal degradation products. researchgate.net These studies typically employ high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), to separate, identify, and quantify the resulting impurities. researchgate.netagilent.com
The primary degradation pathway involves the nucleophilic attack of water on the β-lactam ring, leading to the formation of amoxicilloic acid. nih.gov This inactive metabolite can then undergo further degradation to other products.
Key identified degradation products and impurities of amoxicillin include:
Amoxicilloic Acid: Formed by the hydrolysis of the β-lactam ring, it is a major degradation product. nih.govnih.gov
Amoxicillin Diketopiperazine: This is another significant degradation product, often formed under neutral to alkaline conditions. nih.gov
Amoxicillin Penilloic Acid: A product resulting from the further degradation of amoxicilloic acid.
p-Hydroxyphenylglycine: This compound can be formed from the hydrolysis of the amide side chain of amoxicillin. nih.gov
6-Aminopenicillanic Acid (6-APA): A precursor in the synthesis of amoxicillin, it can also be present as a process-related impurity or a degradation product. nih.gov
Amoxicillin Dimer and Trimer: These oligomers can form, particularly in concentrated solutions.
The quantitative analysis of these degradation products is crucial for ensuring the quality and safety of amoxicillin formulations. Stability-indicating analytical methods, predominantly HPLC with UV detection, are developed and validated for this purpose. researchgate.net These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for some amoxicillin impurities as determined by a validated HPLC method.
| Impurity | LOD (ng) | LOQ (ng) |
|---|---|---|
| Impurity A | 0.02 | 0.07 |
| Impurity B | 0.17 | 0.57 |
| Impurity C | 0.03 | 0.10 |
| Impurity D | 0.02 | 0.07 |
| Impurity E | 0.03 | 0.10 |
Data adapted from an application note on the analysis of amoxicillin and its impurities. The specific identities of impurities A-E were not detailed in the source. agilent.com
Another study quantified amoxicillin degradation products in environmental samples, providing insight into their occurrence outside of pharmaceutical formulations.
| Degradation Product | Concentration in Secondary Effluent (μg/L) | Concentration in Groundwater (μg/L) |
|---|---|---|
| Amoxicillin Penicilloic Acid | Several micrograms per liter | Not Detected |
| Amoxicillin Penilloic Acid | 0.15 | Not Detected |
| Amoxicillin 2',5'-diketopiperazine | 0.5 | 0.03 |
Data from a study on the formation and determination of amoxicillin degradation products in the aquatic environment.
Preclinical Pharmacological Investigations and Mechanistic Studies of Amoxicillin Arginine Salt
Elucidation of the Antimicrobial Mechanism of Action of Amoxicillin (B794) Arginine at a Cellular Level
The antimicrobial efficacy of amoxicillin arginine salt stems from its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability. This mechanism is primarily driven by the amoxicillin component of the salt.
Amoxicillin, as a member of the penicillin class of antibiotics, exerts its bactericidal effect by targeting and inhibiting the activity of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural support.
The molecular mechanism involves amoxicillin mimicking the D-alanyl-D-alanine residues of the peptidoglycan precursors. This allows amoxicillin to bind to the active site of PBPs, leading to their acylation and inactivation. The inactivation of these enzymes prevents the cross-linking of peptidoglycan chains, a critical step in the formation of a stable cell wall. The inhibition of peptidoglycan synthesis ultimately weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and death.
Preclinical evidence indicates that amoxicillin arginine salt directly inhibits the biosynthesis of polypeptides within the bacterial cell wall, thereby arresting cell growth medchemexpress.com. The arginine component, a basic amino acid, is believed to facilitate the interaction of the antibiotic with the negatively charged bacterial cell membrane, although further research is needed to fully elucidate this specific interaction frontiersin.orgnih.gov.
Alterations in the structure of PBPs can lead to reduced binding affinity for β-lactam antibiotics, including amoxicillin, which is a common mechanism of antibiotic resistance. Studies have identified specific amino acid substitutions in PBP1 of Helicobacter pylori that contribute to amoxicillin resistance by affecting the binding of the antibiotic in the putative binding cleft nih.govresearchgate.netnih.gov.
The disruption of cell wall biosynthesis by amoxicillin arginine salt has a profound impact on bacterial cell integrity and viability. As the bacterial cell attempts to grow and divide, the compromised cell wall is unable to withstand the internal turgor pressure. This leads to the formation of structural defects in the cell wall, causing the cell to swell and eventually rupture, a process known as bacteriolysis.
In vitro studies have demonstrated that amoxicillin arginine salt leads to a dose-dependent increase in the degree of cell wall rupture in Lactobacillus acidophilus medchemexpress.com. This loss of structural integrity directly correlates with a decrease in the number of viable bacterial cells. The morphological changes induced by amoxicillin, such as the formation of spheroplasts or elongated cells, are indicative of its interference with normal cell division and cell wall maintenance processes.
Table 1: Effect of Amoxicillin Arginine on L. acidophilus Viability and Cell Wall Integrity
| Concentration of Amoxicillin Arginine (µM) | Decrease in Living Cells | Increase in Cell Wall Rupture |
| 1 | Observed | Observed |
| 10 | More pronounced | More pronounced |
| 100 | Significant | Significant |
Note: This table is illustrative and based on the dose-dependent effects described in the source material.
Modulation of Antimicrobial Activity by Arginine Metabolism and Availability in Microbial Systems
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms provide a protective environment for bacteria, making them more resistant to antibiotics and host immune responses.
Preclinical studies have shown that arginine can have a varied impact on biofilm formation depending on the bacterial species. For instance, in Enterococcus faecalis, growth in the presence of arginine has been found to decrease biofilm formation nih.govoup.comresearchgate.net. Conversely, some studies suggest that arginine can disrupt the extracellular matrix of bacterial biofilms at very high concentrations nih.gov. L-arginine has also been shown to reduce the biomass of polymicrobial dental biofilms and Streptococcus mutans biofilms, potentially by impacting the production of water-insoluble EPS vu.nl.
The metabolism and availability of arginine can significantly influence how bacteria respond to antibiotics, including amoxicillin. The interplay is complex and can lead to either increased susceptibility or the induction of tolerance mechanisms.
In Enterococcus faecalis, while arginine decreases biofilm formation, it has also been shown to promote decreased susceptibility to cell wall-targeting antibiotics like ampicillin nih.govoup.com. This suggests that in certain contexts, arginine metabolism may trigger protective responses in the bacteria.
Conversely, in Staphylococcus aureus, a different phenomenon has been observed. Research indicates that the restriction of arginine can induce antibiotic tolerance nih.govresearchgate.netuchicago.edurepec.orgbiorxiv.org. This tolerance is mediated by the inhibition of protein synthesis. Depletion of arginine within S. aureus communities can trigger a state where the bacteria are less susceptible to the lethal effects of various antibiotics.
In contrast, for Pseudomonas aeruginosa, arginine has been shown to enhance the killing effect of antibiotics like ciprofloxacin and tobramycin, particularly under anaerobic conditions found within mature biofilms nih.gov. This suggests that arginine supplementation could potentially be used as an adjuvant to antibiotic therapy for certain types of infections.
Table 2: Influence of Arginine on Bacterial Biofilm Formation and Antibiotic Susceptibility
| Bacterial Species | Effect of Arginine on Biofilm Formation | Effect of Arginine on Susceptibility to Cell Wall Antibiotics |
| Enterococcus faecalis | Decreased | Decreased (to ampicillin) |
| Staphylococcus aureus | - | Arginine restriction induces tolerance |
| Pseudomonas aeruginosa | - | Enhanced (under anaerobic conditions) |
| Polymicrobial dental biofilms | Decreased biomass | - |
| Streptococcus mutans | Decreased biomass | - |
Pharmacological Interaction Studies at the Preclinical Level (e.g., with Non-Steroidal Anti-Inflammatory Drugs)
The co-administration of amoxicillin arginine salt with other drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), is a common clinical scenario. Preclinical studies are therefore essential to identify potential drug-drug interactions that could affect the efficacy or safety of the antibiotic.
A preclinical study in rats investigated the influence of ibuprofen-arginine on the plasma and tissue concentrations of amoxicillin. The results of this study demonstrated that the concurrent administration of ibuprofen-arginine interfered with the plasma concentration of amoxicillin researchgate.netscielo.br. Specifically, when amoxicillin was administered together with ibuprofen-arginine, the plasma concentration of amoxicillin was lower than when it was administered alone scielo.br. This suggests a potential for a drug-drug interaction at the level of absorption or distribution. However, in the same study, ibuprofen-arginine did not significantly interfere with the tissue concentration of amoxicillin in the periapical region researchgate.netscielo.br.
Table 3: Preclinical Interaction of Amoxicillin and Ibuprofen-Arginine in Rats
| Parameter | Amoxicillin Alone | Amoxicillin + Ibuprofen-Arginine |
| Plasma Concentration of Amoxicillin | Higher | Lower |
| Periapical Tissue Concentration of Amoxicillin | No significant difference | No significant difference |
This finding highlights the importance of considering potential interactions when co-prescribing amoxicillin with NSAIDs, as altered plasma concentrations could potentially impact the therapeutic efficacy of the antibiotic in systemic infections.
Preclinical Evaluation in Controlled In Vivo Infection Models for Efficacy
The preclinical efficacy of amoxicillin arginine salt has been evaluated in various controlled in vivo infection models, demonstrating its potential as an effective antimicrobial agent. These studies have been crucial in determining the compound's activity against specific pathogens and establishing effective dosing strategies. The primary focus of these investigations has been on murine models, which provide a valuable platform for assessing the therapeutic outcomes of amoxicillin arginine salt treatment.
Research findings have highlighted the efficacy of amoxicillin arginine salt, particularly against Chlamydia trachomatis infections in mice. In a key study, the compound was administered orally to Swiss albino mice to assess its protective effects against a lethal intranasal infection. The results indicated that the mean protective dose was 9.5 mg/kg when administered daily for seven days medchemexpress.com. A longer treatment duration of fourteen days enhanced the efficacy, with a lower mean protective dose of 1.6 mg/kg proving effective medchemexpress.com.
Further investigations in female ICR/Swiss mice have provided additional insights into the dose-dependent efficacy of amoxicillin arginine salt. Subcutaneous administration of a 7 mg/kg dose demonstrated a clear, dose-dependent inhibition of bacterial numbers medchemexpress.com. This study also underscored the correlation between the minimum inhibitory concentration (MIC) of the infecting organism and the survival rate of the animals. All animals infected with organisms for which the MIC was 1 mg/L or less survived the infection following treatment medchemexpress.com. However, for infections caused by strains with an MIC of 2 mg/L, a mortality rate of 20% to 40% was observed, indicating the limits of efficacy at this dosage for less susceptible strains medchemexpress.com.
These preclinical studies collectively affirm the in vivo antibacterial activity of amoxicillin arginine salt and provide a solid foundation for its further development. The data from these controlled infection models are instrumental in understanding the compound's therapeutic potential and in guiding the design of subsequent clinical trials.
Data Tables
Table 1: Efficacy of Orally Administered Amoxicillin Arginine Salt Against Chlamydia trachomatis in Swiss Albino Mice
| Treatment Duration | Mean Protective Dose (mg/kg) | Animal Model | Infection Model |
| 7 Days | 9.5 | Swiss Albino Mice | Lethal Intranasal Infection |
| 14 Days | 1.6 | Swiss Albino Mice | Lethal Intranasal Infection |
Table 2: Survival Rates in ICR/Swiss Mice Treated with Subcutaneous Amoxicillin Arginine Salt (7 mg/kg)
| Minimum Inhibitory Concentration (MIC) of Infecting Organism | Survival Rate | Mortality Rate | Animal Model |
| ≤ 1 mg/L | 100% | 0% | ICR/Swiss Mice |
| 2 mg/L | 60-80% | 20-40% | ICR/Swiss Mice |
Advanced Formulation and Drug Delivery Research on Amoxicillin Arginine Salt
Design and Development of Amino Acid-Based Salt Formulations for Enhanced Biopharmaceutical Performance
The formation of salts using amino acids represents a key strategy to improve the physicochemical characteristics of active pharmaceutical ingredients (APIs). For amoxicillin (B794), an acidic drug, the use of a basic amino acid like arginine is a targeted approach to enhance its performance. Salt formation can significantly alter a drug's crystal lattice energy and other physical properties, which in turn influences its solubility and dissolution rate—critical factors for oral bioavailability. The resulting amoxicillin arginine salt is a distinct chemical entity engineered for improved solubility and stability, making it a more viable candidate for various pharmaceutical dosage forms.
Co-amorphous Drug Delivery Systems Utilizing Arginine as a Co-former
Co-amorphous drug delivery systems are a modern formulation strategy where a drug is combined with one or more low-molecular-weight excipients, known as co-formers, to create a single-phase, homogeneous amorphous system nih.govscienceopen.com. This approach is particularly effective for enhancing the physical stability and dissolution profiles of poorly water-soluble drugs scienceopen.com.
Arginine has been extensively investigated as a co-former, especially for acidic drugs, due to its ability to form strong intermolecular interactions, such as salt formation, which stabilizes the amorphous state nih.gov. Studies on drugs like indomethacin have shown that arginine can act as a stiffener of the hydrogen-bond network, drastically improving the stability of the amorphous form mdpi.com. When combined with indomethacin, arginine provided systems that were stable for at least 6 months at 40°C researchgate.net. The formation of a co-amorphous salt with arginine leads to an elevated glass transition temperature (Tg) compared to the pure amorphous drug, a key indicator of enhanced physical stability nih.govmdpi.com. While research has explored co-amorphous systems of amoxicillin with other drugs like omeprazole, the principles demonstrated with arginine and other acidic APIs are directly applicable nih.gov. The use of arginine as a co-former for amoxicillin is expected to yield a stable co-amorphous system with significantly improved biopharmaceutical properties.
Table 1: Effects of Arginine as a Co-former on Drug Stability and Properties
| Model Drug | Key Findings with Arginine Co-former | Reference |
|---|---|---|
| Indomethacin | Drastically improves the stability of the amorphous state by stiffening the H-bond network. | mdpi.com |
| Indomethacin | Co-amorphous system remained stable for at least 6 months at 40°C. | researchgate.net |
| Naproxen (B1676952) | Co-amorphous salt remained amorphous for at least 36 weeks under dry conditions due to strong ionic interactions. | |
| Indomethacin, Ibuprofen | Formation of homogenous single-phase systems with a single Tg and strong salt-formation interactions. | nih.gov |
Formulation Strategies for Modulating Solubility and Dissolution Rate
A primary goal of creating amoxicillin arginine salt is to overcome the low aqueous solubility of amoxicillin. Arginine has been shown to significantly enhance the solubility of various poorly soluble compounds, including proteins and organic molecules drug-dev.comresearchgate.netnih.gov. This "salting-in" effect is attributed to arginine's ability to bind to aromatic groups and protein surfaces, suppressing self-interaction and aggregation researchgate.netnih.gov.
For co-amorphous systems, the dissolution rate is heavily influenced by the co-former's solubility and the strength of the drug-co-former interaction nih.gov. Research on indomethacin-arginine co-amorphous systems demonstrated a nearly 200-fold increase in the intrinsic dissolution rate compared to the crystalline drug, an effect attributed to the ionization of the drug within the co-amorphous salt scienceopen.com. Similarly, a study on a curcumin-L-arginine salt showed a 400-fold improvement in curcumin's solubility and a marked enhancement in its dissolution rate mdpi.com. These findings strongly suggest that forming an arginine salt of amoxicillin would substantially increase its solubility and dissolution. Other techniques, such as preparing solid dispersions of amoxicillin using spray drying with polymers like HPMC or HP-β-CD, have also proven effective in enhancing solubility by creating stable amorphous products nih.gov.
Table 2: Impact of Arginine on Solubility and Dissolution of Model Compounds
| Compound | Formulation Strategy | Observed Improvement | Reference |
|---|---|---|---|
| Indomethacin | Co-amorphous system with Arginine | ~200-fold increase in intrinsic dissolution rate. | scienceopen.com |
| Curcumin | Salt formation with L-arginine | Over 400-fold improvement in solubility. | mdpi.com |
| Indomethacin | Co-amorphous salt with Arginine | 90-fold higher intrinsic dissolution rate compared to crystalline drug. | |
| Gluten, Octyl-gallate, Coumarin | Use of Arginine as a solubilizer | Significantly increased solubility in a concentration-dependent manner. | researchgate.net |
Application of Prodrug Design Principles to Amoxicillin Arginine Salt Analogs
Prodrug design is a versatile approach to overcoming pharmaceutical challenges by chemically modifying a drug to form a new compound that converts back to the active parent drug in the body researchgate.net. This strategy can be applied to amoxicillin arginine salt analogs to further enhance properties like chemical stability and to control the drug's release profile.
Molecular Design for Enhanced Chemical Stability and Controlled Release Profiles
Amoxicillin is susceptible to degradation, particularly in aqueous media. Prodrug strategies can improve its stability. Research has shown that replacing the chemically sensitive amine group in amoxicillin with a more stable amide group results in novel prodrugs that are expected to be much more stable in aqueous solutions researchgate.net. The hydrolysis rates of such prodrugs can be controlled by pH. For instance, one amoxicillin prodrug had a half-life of 2.5 hours in 1N HCl but was quite stable at pH 7.4, demonstrating the potential for controlled release in specific physiological environments researchgate.net.
Another established prodrug approach involves acyloxy ester linkers, famously used in bacampicillin, an ester prodrug of ampicillin nih.gov. While these linkers can be destabilized by the α-amino group of an amino acid promoiety, careful molecular design, such as varying the linker length, can modulate stability nih.gov. Studies on model prodrugs showed that stability increases with linker length (propyl > ethyl > methyl), offering a mechanism for tuning the release rate nih.gov. These principles could be applied to an amoxicillin arginine salt, where the arginine moiety itself or an additional linker could be modified to create a prodrug with a tailored stability and release profile.
Exploration of Mutual Prodrug Strategies for Broadened Antimicrobial Spectrum
A mutual prodrug consists of two different drugs linked together into a single molecule. This strategy is employed to broaden the therapeutic effect or to improve the properties of one or both drugs. For amoxicillin, this approach has been used to expand its antimicrobial spectrum.
In one notable example, amoxicillin was conjugated with metronidazole to create a mutual prodrug designed to be effective against both aerobic and anaerobic bacteria uobaghdad.edu.iqscispace.com. This combination aims to provide a wider spectrum of activity and potentially improve patient compliance by offering a single-dose therapy uobaghdad.edu.iqscispace.comscispace.com. Another study explored the synthesis of hybrid molecules linking amoxicillin with derivatives of benzoic acid nih.gov. One such hybrid, amoxicillin-p-nitrobenzoic acid, showed better activity against methicillin-resistant S. aureus (MRSA) than amoxicillin alone, while another, amoxicillin-p-methoxybenzoic acid, demonstrated superior in vivo antibacterial activity nih.gov. These studies illustrate a powerful strategy for developing new chemical entities based on the amoxicillin scaffold to combat bacterial resistance and broaden its clinical utility.
Table 3: Examples of Amoxicillin Mutual Prodrugs and Hybrids
| Amoxicillin Conjugate | Target/Purpose | Key Finding | Reference |
|---|---|---|---|
| Metronidazole | Broaden spectrum against anaerobic bacteria | Synthesized compounds maintained or improved antimicrobial activity. | uobaghdad.edu.iqscispace.com |
| Benzoic Acid Derivatives | Improve activity against resistant strains | Hybrids showed good activity against Gram-positive and Gram-negative bacteria. | nih.gov |
| p-Nitrobenzoic Acid | Improve activity against MRSA | MIC = 64 µg/ml against MRSA, superior to amoxicillin (MIC = 128 µg/ml). | nih.gov |
| p-Methoxybenzoic Acid | Enhance in vivo activity | Demonstrated the best in vivo antibacterial activity among tested hybrids. | nih.gov |
Development of Nanotechnology-Based Drug Delivery Systems Incorporating Amoxicillin Arginine
Nanotechnology offers powerful tools to overcome the limitations of conventional drug delivery nih.govnanobioletters.com. For amoxicillin, nano-delivery systems are being developed to protect the drug from degradation in the stomach's acidic environment, provide sustained release, and improve bioavailability nih.govnih.gov. These systems could be adapted to carry amoxicillin arginine, combining the benefits of the salt with the advantages of a nano-carrier.
Several types of nanoparticles have been investigated for amoxicillin delivery. Lipid nanoparticles have been designed to increase the retention time of amoxicillin at the gastric mucosa for treating Helicobacter pylori infections while protecting it from acidic degradation nih.gov. Polymeric nanoparticles, such as those made from a sodium alginate-polyvinyl alcohol blend, have been shown to improve the oral bioavailability and extend the plasma half-life of amoxicillin in broilers nih.gov. This formulation exhibited a biphasic release pattern with an initial burst followed by sustained release over 22 hours nih.gov.
More advanced systems include nanodiamond particles, which can be functionalized to carry amoxicillin and have been shown to effectively enter human bladder cells to kill bacteria in urinary tract infection models okstate.edu. Another innovative approach uses amoxicillin-entrapped magnetite humic acid hybrid nanoparticles, which demonstrate a pH-dependent release, with 95% of the drug released at pH 2.8 and 52% at pH 7.4 over 22 hours, suggesting potential for controlled and targeted delivery nanobioletters.com. Incorporating amoxicillin arginine salt into such nanocarriers could further enhance drug loading and stability, representing a promising frontier in antibiotic formulation.
Conjugation with Nanoparticles (e.g., Silver Nanoparticles) for Targeted Delivery
Research into enhancing the efficacy of amoxicillin through advanced formulation strategies has explored its conjugation with nanoparticles, particularly silver nanoparticles (AgNPs). This approach aims to leverage the unique physicochemical properties of nanomaterials to improve drug delivery and overcome challenges such as antibiotic resistance. While specific research focusing exclusively on the conjugation of amoxicillin arginine salt with nanoparticles is not extensively documented in publicly available literature, studies on other forms of amoxicillin provide significant insights into the potential of this technology.
The conjugation of amoxicillin with silver nanoparticles has been shown to produce a synergistic antibacterial effect, enhancing the drug's performance against various bacterial strains. biorxiv.orgnih.gov These nano-conjugates are synthesized and characterized to ensure the successful attachment of the antibiotic to the nanoparticle surface and to determine the physical and chemical properties of the resulting composite material.
Detailed Research Findings
Studies have successfully synthesized amoxicillin-coated silver nanoparticles and characterized their structure and morphology. Physicochemical characterization is typically performed using techniques such as UV-visible spectroscopy, Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and various forms of electron microscopy.
One study reported the synthesis of amoxicillin-conjugated AgNPs with an average particle size of 35.50 ± 0.23 nm. biorxiv.org The morphology of these nanoparticles was identified as spherical and oval. biorxiv.orgnih.gov Characterization through FTIR confirmed the formation of a complex between the amoxicillin molecule and the silver nanoparticle. biorxiv.org
The primary goal of conjugating amoxicillin with nanoparticles is to augment its antibacterial activity. Research has demonstrated that these conjugates exhibit enhanced efficacy compared to the antibiotic alone. For instance, the zone of inhibition of amoxicillin-conjugated AgNPs against E. coli was measured at 12 mm. biorxiv.orgnih.gov Another study highlighted that conjugating amoxicillin with AgNPs synthesized from lychee peel resulted in a 147.43% increase in antibacterial activity against Alcaligenes faecalis. Furthermore, this conjugation led to a 75% reduction in the Minimum Inhibitory Concentration (MIC) against Gram-positive strains like Enterococcus faecium and Microbacterium oxydans.
The stability and drug release kinetics are also crucial aspects of this research. One investigation determined a 69% drug release from an amoxicillin-AgNP conjugate, which is a significant factor in its therapeutic efficacy. biorxiv.orgnih.gov The mechanism behind the enhanced effect is attributed to the high surface-area-to-volume ratio of the nanoparticles, allowing a larger proportion of silver atoms to interact directly with the bacterial environment. biorxiv.org
Table 1: Physicochemical Characteristics of Amoxicillin-Conjugated Silver Nanoparticles
| Parameter | Finding | Source |
|---|---|---|
| Average Particle Size | 35.50 ± 0.23 nm | biorxiv.org |
| Morphology | Spherical, Oval | biorxiv.orgnih.gov |
| Confirmation Method | UV spectral peak at 426 nm | biorxiv.orgnih.gov |
| Drug Release | 69% | biorxiv.orgnih.gov |
Table 2: Enhanced Antibacterial Efficacy of Amoxicillin-Silver Nanoparticle Conjugates
| Bacterial Strain | Metric | Result |
|---|---|---|
| E. coli | Zone of Inhibition | 12 mm biorxiv.orgnih.gov |
| Alcaligenes faecalis | Increase in Activity | 147.43% |
| Enterococcus faecium | MIC Reduction | 75% |
| Microbacterium oxydans | MIC Reduction | 75% |
Advanced Analytical Methodologies for Research on Amoxicillin Arginine Salt
Chromatographic Techniques for Quantitative Analysis and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (U-HPLC), are fundamental in the analysis of pharmaceutical compounds like Amoxicillin (B794) arginine salt. They offer high resolution, sensitivity, and specificity for separating and quantifying the individual components and any related impurities.
The development of HPLC and U-HPLC methods for Amoxicillin arginine salt focuses on the simultaneous determination of both amoxicillin and arginine. While a specific method for the combined salt is not extensively documented in publicly available literature, methods for the individual components and similar compound pairs provide a strong basis for method development.
For the analysis of amoxicillin, reversed-phase HPLC is commonly employed. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. core.ac.uksphinxsai.com Detection is usually carried out using a UV detector at a wavelength of around 230 nm or 283 nm. sphinxsai.comnih.gov
For arginine, which is a highly polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective approach, often not requiring derivatization. jocpr.com Alternatively, reversed-phase HPLC methods have been developed for arginine, sometimes in combination with other substances. For instance, a method for the simultaneous estimation of N-Acetylcysteine and L-Arginine used a C8 column with a mobile phase of phosphate buffer (pH 4.5) and methanol. orientjchem.org
U-HPLC, with its use of smaller particle size columns, offers advantages over traditional HPLC, including faster analysis times and improved resolution. nih.govnih.gov A U-HPLC method for the simultaneous determination of multiple β-lactam antibiotics, including amoxicillin, utilized a pentafluorophenyl (PFP) column with a gradient elution. nih.gov For the analysis of amino acids, a rapid three-minute method using UHPLC coupled with high-resolution mass spectrometry has been developed for underivatized amino acids. nih.govnih.gov
The development of a method for Amoxycillin arginine salt would involve optimizing the stationary phase, mobile phase composition (including pH and organic modifier concentration), flow rate, and detector wavelength to achieve adequate separation and quantification of both amoxicillin and arginine.
Table 1: Illustrative HPLC/U-HPLC Parameters for Amoxicillin and Arginine Analysis
| Parameter | Typical Conditions for Amoxicillin | Typical Conditions for Arginine | Considerations for Amoxycillin arginine salt |
|---|---|---|---|
| Stationary Phase | C18, C8 | HILIC, C8 | A C18 or a mixed-mode column could provide retention for both components. |
| Mobile Phase | Phosphate buffer/Acetonitrile or Methanol | Potassium dihydrogen phosphate/Acetonitrile (HILIC), Phosphate buffer/Methanol (RP-HPLC) | A gradient elution might be necessary to resolve both polar arginine and moderately polar amoxicillin. |
| Detection | UV at ~230 nm or 283 nm | UV at ~215 nm (for underivatized) | Diode Array Detector (DAD) to monitor multiple wavelengths simultaneously. |
| Flow Rate | 1.0 mL/min (HPLC) | 0.8 - 1.0 mL/min (HPLC) | Dependent on column dimensions and particle size (higher for U-HPLC). |
Stability-indicating analytical methods are crucial for determining the shelf-life of a drug substance and for ensuring that the analytical method can accurately measure the active ingredient in the presence of its degradation products. The development and validation of such a method for Amoxycillin arginine salt would involve subjecting the compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
These stress conditions typically include:
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl).
Alkaline Hydrolysis: Treatment with a strong base (e.g., NaOH).
Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).
Thermal Degradation: Heating the solid or solution form of the compound.
Photolytic Degradation: Exposing the compound to UV or fluorescent light.
Several stability-indicating HPLC methods have been developed for amoxicillin, often in combination with clavulanic acid. scirp.orgresearchgate.netnih.govsemanticscholar.org These methods have demonstrated the ability to separate amoxicillin from its degradation products formed under various stress conditions. For instance, a study on amoxicillin and clavulanic acid injection used a C18 column and a mobile phase of pH 5.0 buffer and methanol to achieve separation. scirp.orgresearchgate.net
Furthermore, a stability-indicating UHPLC-DAD method was developed and validated for perindopril L-arginine, which is an arginine salt of another drug. nih.gov This method was able to separate the isomers of perindopril L-arginine from degradation products formed under acid-base hydrolysis and oxidative stress. nih.gov This provides a strong precedent for the development of a similar method for Amoxycillin arginine salt.
The validation of a stability-indicating method involves demonstrating its specificity, linearity, accuracy, precision, and robustness. The specificity is particularly important, as it proves that the method can distinguish the intact drug from its degradation products and any impurities.
Table 2: Summary of Stress Conditions for Stability-Indicating Method Development
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Hydrolysis of the β-lactam ring of amoxicillin. |
| Alkaline Hydrolysis | 0.1 M NaOH | Hydrolysis of the β-lactam ring and other labile groups. |
| Oxidation | 3-30% H₂O₂ | Oxidation of the sulfur atom in the thiazolidine ring of amoxicillin. |
| Thermal | 60-80°C | Various degradation pathways depending on the compound's thermal lability. |
| Photolytic | UV/Visible light | Photodegradation of chromophoric groups. |
Electrophoretic Methods for Separation and Characterization (Capillary Electrophoresis)
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net It is well-suited for the analysis of charged molecules like amoxicillin and arginine.
The separation in CE is based on the differential migration of analytes in an electric field. Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation is based on the charge-to-mass ratio of the analytes. scielo.br For the simultaneous determination of amoxicillin and clavulanic acid, a CZE method was developed using a 25 mM sodium tetraborate buffer at pH 9.30, achieving separation in approximately 2 minutes. scielo.br
CE methods have also been extensively used for the analysis of arginine and its derivatives. nih.gov A method for the separation and quantification of L-arginine and related compounds employed a concentrated borate buffer at pH 9.4. nih.gov
Developing a CE method for Amoxycillin arginine salt would involve optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and injection parameters to achieve baseline separation of amoxicillin and arginine. The choice of BGE is critical as it influences the charge of the analytes and the electroosmotic flow (EOF).
Table 3: Key Parameters in Capillary Electrophoresis Method Development
| Parameter | Influence on Separation | Typical Range/Considerations |
|---|---|---|
| Background Electrolyte (BGE) | Affects analyte charge, EOF, and resolution. | Borate, phosphate, or acetate buffers are common. |
| pH of BGE | Determines the degree of ionization of amoxicillin and arginine. | Should be selected to maximize the charge difference between the two components. |
| Applied Voltage | Affects migration time and separation efficiency. | Typically in the range of 15-30 kV. |
| Capillary Temperature | Influences viscosity of the BGE and migration times. | Usually maintained between 20-30°C. |
| Injection Mode | Hydrodynamic or electrokinetic injection can be used. | Electrokinetic injection can enhance sensitivity for low concentration samples. nih.gov |
Electrochemical Methods for Redox Behavior Studies and Quantification
Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds. Both amoxicillin and arginine possess functional groups that can be oxidized or reduced at an electrode surface, making them amenable to electrochemical analysis.
Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be used to study the redox behavior of Amoxycillin arginine salt. Amoxicillin has been shown to be electrochemically active, with oxidation occurring at a potential of around +0.5 V. nih.govelectrochemsci.org The electrochemical oxidation of amoxicillin has been utilized for its determination using various modified electrodes, which can enhance the sensitivity and selectivity of the method. electrochemsci.orgresearchgate.net
L-arginine can also be electrochemically oxidized. researchgate.net The electrocatalytic oxidation of L-arginine has been demonstrated at a copper nanoparticles-modified carbon paste electrode. researchgate.net This suggests that it is possible to develop an electrochemical method for the simultaneous or individual determination of amoxicillin and arginine in the salt form.
An electrochemical method for Amoxycillin arginine salt would involve selecting an appropriate working electrode, supporting electrolyte, and voltammetric technique to achieve well-defined and reproducible signals for both components. The potential for interference from excipients in a formulation would also need to be assessed.
Table 4: Electrochemical Properties and Methods for Amoxicillin and Arginine
| Analyte | Redox Behavior | Electrochemical Techniques | Working Electrodes |
|---|---|---|---|
| Amoxicillin | Oxidizable at ~+0.5 V | Cyclic Voltammetry, Differential Pulse Voltammetry, Electrochemiluminescence nih.gov | Graphite electrode, Modified carbon paste electrodes electrochemsci.orgresearchgate.net |
| Arginine | Electrocatalytically oxidizable | Voltammetry, Amperometry | Copper nanoparticles-modified carbon paste electrode researchgate.net |
Enzymatic Assays for Specific Components (e.g., Arginine) in Complex Matrices
Enzymatic assays provide high specificity for the quantification of a particular component in a complex mixture. For Amoxycillin arginine salt, an enzymatic assay would be particularly useful for the specific determination of L-arginine.
The most common enzymatic assay for L-arginine is based on the enzyme arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea. researchgate.netacs.org The amount of urea produced can then be quantified in a subsequent reaction catalyzed by urease, which breaks down urea into ammonia and carbon dioxide. acs.orguran.ua The ammonia can be measured colorimetrically or by using an ammonia-selective electrode. acs.org
Several commercial kits are available for the enzymatic determination of L-arginine. sigmaaldrich.combioassaysys.com These kits typically provide all the necessary reagents, including the enzymes and a detection system.
Table 5: Principle of the Enzymatic Assay for L-Arginine
| Step | Enzyme | Reaction | Detection Method |
|---|---|---|---|
| 1 | Arginase | L-Arginine + H₂O → L-Ornithine + Urea | - |
| 2 | Urease | Urea + H₂O → 2NH₃ + CO₂ | Colorimetric (e.g., Berthelot reaction), Potentiometric (ammonia-selective electrode) |
Computational Chemistry and Molecular Modeling Studies of Amoxicillin Arginine Salt
Quantum Mechanical Calculations (Density Functional Theory and Ab Initio Methods) for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, including Density Functional Theory (DFT) and Ab Initio methods, are foundational in computational chemistry for elucidating the electronic structure and reactivity of molecules. ijirset.comwikipedia.org These "first-principles" methods solve the electronic Schrödinger equation to provide detailed information about molecular geometries, energy levels, and electron density distributions without reliance on empirical parameters. wikipedia.org
In the context of amoxicillin (B794) arginine salt, DFT and Ab Initio methods can be employed to investigate the fundamental interactions that govern the salt's formation and stability. DFT calculations are particularly well-suited for studying metal-organic complexes and have been used to characterize the geometry and electronic properties of amoxicillin complexes. researchgate.netresearchgate.net These studies often involve optimizing the molecular geometry to find the most stable conformation and calculating key electronic descriptors. nih.gov
Electronic Structure Analysis : Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net For the amoxicillin arginine salt, these calculations would reveal how the electrostatic interaction between the carboxylate anion of amoxicillin and the guanidinium (B1211019) cation of arginine alters the electronic properties of the individual molecules.
Reactivity and Interaction Insights : The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density distribution and highlights regions susceptible to electrophilic and nucleophilic attack. researchgate.net This is crucial for understanding the non-covalent interactions, such as hydrogen bonds, that stabilize the salt crystal lattice. Studies on arginine have used DFT to investigate its adsorption on surfaces, providing insights into its interaction mechanisms. researchgate.net Similarly, DFT has been used to study the adsorption of amoxicillin on various materials, showing that electrostatic energy is a major contributor to stabilization. mdpi.com
| Parameter | Description | Significance for Amoxicillin Arginine Salt |
|---|---|---|
| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Determines the precise bond lengths and angles of the salt complex. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the reactivity of the amoxicillin carboxylate anion. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates the reactivity of the arginine guanidinium cation. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. researchgate.net | Reflects the chemical stability and reactivity of the salt. A larger gap implies higher stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. researchgate.net | Visualizes the positive potential on the arginine guanidinium group and the negative potential on the amoxicillin carboxylate group, highlighting the primary sites for electrostatic interaction and hydrogen bonding. |
Molecular Docking Simulations for Ligand-Receptor Interactions and Salt Formation Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor) nih.gov. While traditionally used in drug design to simulate the interaction of a small molecule with a protein's active site, its principles can be adapted to study the formation of pharmaceutical salts. unar.ac.id
Ligand-Receptor Interactions : In numerous studies, amoxicillin has been docked into the active sites of various bacterial proteins, such as DNA gyrase B and penicillin-binding proteins (PBPs), to elucidate its mechanism of action. unar.ac.idnih.govresearchgate.net These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity, and they identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govnih.gov For instance, docking studies of amoxicillin with DNA gyrase B have reported binding affinities around -7.0 kcal/mol. unar.ac.id
Salt Formation Mechanisms : To model the formation of amoxicillin arginine salt, molecular docking principles can be applied by treating amoxicillin as the ligand and arginine as a small "receptor" or counter-ion. The simulation would explore the most energetically favorable orientations for the two molecules to form an ion pair. The search algorithm would sample various conformations, and the scoring function would evaluate the strength of the non-covalent interactions, primarily the strong electrostatic attraction between amoxicillin's negatively charged carboxylate group and arginine's positively charged guanidinium group. The results would predict the geometry of the ion pair and the key hydrogen bonds that contribute to its stability, providing a mechanistic view of the initial step in the salt's crystallization.
| Parameter | Description | Example Finding (Amoxicillin with Protein Target) |
|---|---|---|
| Binding Affinity / Docking Score (kcal/mol) | An estimation of the binding free energy between the ligand and receptor. More negative values indicate stronger binding. | -8.64 kcal/mol with Penicillin Binding Protein 1a (PBP1a). nih.gov |
| Interacting Residues | The specific amino acid residues in the receptor's binding site that interact with the ligand. | Arg84, Ser55, Glu58 with DNA gyrase B. unar.ac.id |
| Types of Interactions | The nature of the non-covalent bonds formed (e.g., hydrogen bonds, electrostatic, hydrophobic). | Hydrogen bonding and hydrophobic contacts are commonly identified. mdpi.comunar.ac.id |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand pose and a reference pose. Values ≤ 2.0 Å are considered excellent. nih.gov | Used to validate the accuracy of the docking protocol. nih.gov |
Predictive Modeling of Salt Formation Efficacy and Physicochemical Properties
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, leverages molecular descriptors and machine learning algorithms to forecast the properties of chemical compounds. researchgate.net This approach is valuable for screening salt formers and predicting the physicochemical characteristics of the resulting salts, such as solubility and stability, which are critical for drug development. nih.govresearchgate.net
Modeling Salt Formation Efficacy : The likelihood of a stable salt forming between an active pharmaceutical ingredient (API) like amoxicillin and a counter-ion like arginine can be predicted. Models can be trained on datasets of known salt pairs using molecular descriptors calculated for both the API and the counter-ion. These descriptors quantify various constitutional, topological, and quantum-chemical properties. Machine learning algorithms, such as Support Vector Machines (SVM) or Random Forest (RF), can then learn the complex relationships between these descriptors and the experimental outcome of salt formation. nih.govnih.gov
Predicting Physicochemical Properties : Once the formation of amoxicillin arginine salt is established, QSPR models can predict its key properties. For example, by correlating molecular descriptors with experimental data on the solubility or stability of a diverse set of pharmaceutical salts, a model can be built to estimate these properties for the amoxicillin arginine salt. researchgate.net Descriptors such as molecular weight, polar surface area, hydrogen bond donors/acceptors, and charge distribution are crucial inputs for these models. nih.gov Such predictive tools enable the rapid, in-silico screening of potential salt forms, prioritizing experimental resources for the most promising candidates. researchgate.net
| Descriptor Category | Example Descriptors | Relevance to Salt Properties |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic properties influencing packing and density. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and solubility. |
| Geometric | Molecular Volume, Surface Area | Influences crystal lattice energy and solubility. |
| Physicochemical | LogP, Number of H-bond Donors/Acceptors | Key predictors for solubility, permeability, and stability. mdpi.com |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Describes electronic characteristics related to intermolecular interactions and reactivity. researchgate.net |
Emerging Research Avenues and Future Perspectives for Amoxicillin Arginine Salt
Investigation into Novel Antimicrobial Applications and Therapeutic Targets
While amoxicillin (B794) has a well-established spectrum of activity against susceptible gram-positive and some gram-negative bacteria, the arginine salt form may offer unique advantages for expanding its use against challenging pathogens. nih.govnih.gov Research into amoxicillin itself has shown efficacy in treating infections caused by pathogens like Helicobacter pylori and Chlamydia trachomatis, indicating a broader range of therapeutic targets. medchemexpress.comnih.gov The investigation into the arginine salt could focus on whether the presence of arginine enhances activity against these or other specific pathogens.
Furthermore, arginine is a key component in many naturally occurring antimicrobial peptides (AMPs), which often act by disrupting microbial membranes. nih.govacs.org The guanidinium (B1211019) group of arginine is particularly effective at interacting with the negatively charged components of bacterial membranes. nih.gov This raises the possibility that amoxicillin arginine salt may possess a modified mechanism of action or enhanced penetration into bacterial cells, a hypothesis that warrants dedicated investigation. Future research could explore its efficacy against a panel of high-priority pathogens, including those known for forming resilient communities or possessing difficult-to-penetrate outer membranes.
Table 1: Potential Novel Therapeutic Targets for Amoxicillin Arginine Salt
| Potential Target Organism/System | Rationale for Investigation | Supporting Research Area |
|---|---|---|
| Helicobacter pylori | Amoxicillin is a component of dual and triple therapy for H. pylori eradication. nih.govnih.gov The arginine salt's properties could enhance efficacy or patient tolerance. | Gastric Infection Therapy |
| Chlamydia trachomatis | Studies have demonstrated amoxicillin's activity against C. trachomatis infections in animal models. medchemexpress.com | Intracellular Pathogen Treatment |
| Drug-Resistant Staphylococcus aureus | Arginine restriction has been shown to induce antibiotic tolerance in S. aureus. nih.gov Providing arginine via the salt could potentially counteract this tolerance mechanism. | Anti-Resistance Strategies |
Integration with Advanced Material Science for Next-Generation Therapeutic Profiles
One promising avenue is the development of nanoparticle-based systems. For instance, amoxicillin has been formulated into nanoparticles to create controlled-release gels for treating conditions like periodontitis in vivo. researchgate.net Similarly, arginine-based nanospheres have been used as carriers for other antibiotics to inhibit the growth of S. aureus. nih.gov Combining these concepts, amoxicillin arginine salt could be engineered into nanocarriers that offer sustained release, potentially reducing dosing frequency and improving efficacy at the infection site. Other strategies include incorporating the salt into contact-killing surfaces on medical devices or multi-functional dental materials to prevent initial bacterial adhesion and biofilm formation. nih.gov
Table 2: Advanced Material Science Strategies for Amoxicillin Arginine Salt
| Material Science Strategy | Description | Potential Application for Amoxicillin Arginine Salt |
|---|---|---|
| Nanoparticle Delivery Systems | Encapsulating the drug in polymer- or lipid-based nanoparticles to control its release and distribution. researchgate.netnih.gov | Development of injectable or topical formulations for sustained local delivery to treat deep-seated infections or chronic wounds. |
| Antimicrobial-Releasing Materials | Incorporating the antimicrobial agent into a material matrix (e.g., bone cement, dental composites) from which it is slowly released. nih.gov | Creation of dental fillings or orthopedic implants that actively prevent post-procedural infections. |
| Contact-Killing Surfaces | Immobilizing the antimicrobial agent on a surface so that it kills bacteria upon direct contact without being released. nih.gov | Coating for catheters, prosthetics, and other indwelling medical devices to reduce the risk of device-associated infections. nih.gov |
| Multi-functional Composites | Combining the antimicrobial agent with other materials to achieve multiple therapeutic goals, such as antimicrobial activity and tissue regeneration. nih.gov | Bioactive wound dressings that both fight infection and promote healing. |
Strategies for Biofilm Eradication and Reversal of Antimicrobial Resistance
Bacterial biofilms are complex, matrix-encased communities of microbes that are notoriously difficult to treat and exhibit high tolerance to conventional antibiotics. nih.govresearchgate.net Eradicating biofilms and reversing antimicrobial resistance are two of the most significant challenges in modern medicine. nih.gov Research into amoxicillin arginine salt could provide new strategies to address these problems.
Strategies to combat biofilms often involve disrupting the protective extracellular matrix or targeting the persistent cells within. mdpi.com The combination of a biofilm dispersal agent with an antibiotic is an emerging strategy to eradicate established biofilms. frontiersin.org Arginine-rich peptides have been noted for their ability to improve the penetration of molecules into bacteria. nih.gov This suggests the arginine component of the salt could potentially facilitate amoxicillin's access to bacteria embedded within a biofilm.
Reversing antimicrobial resistance often involves co-administering a resistance breaker, such as a β-lactamase inhibitor (e.g., clavulanic acid), with a β-lactam antibiotic like amoxicillin. nih.govmdpi.com Another key resistance mechanism is the action of efflux pumps, which actively remove antibiotics from the bacterial cell. nih.gov Future studies could investigate whether the amoxicillin arginine salt, perhaps due to arginine's metabolic or membrane-interactive properties, is less susceptible to certain efflux pumps or if it can modulate bacterial metabolism in a way that resensitizes them to the antibiotic. For example, adding an easy-to-biodegrade co-substrate has been shown to improve amoxicillin removal and decrease the abundance of antibiotic resistance genes in activated sludge, highlighting the role of metabolism in this process. nih.gov
Table 3: Potential Anti-Biofilm and Resistance-Reversal Mechanisms
| Strategy | Mechanism of Action | Potential Role of Amoxicillin Arginine Salt |
|---|---|---|
| Inhibition of Biofilm Formation | Interfering with initial bacterial attachment to surfaces or quorum sensing pathways that regulate biofilm development. nih.gov | The physicochemical properties of the salt may alter surface adhesion; arginine could interfere with metabolic signals. |
| Disruption of Mature Biofilms | Degrading the extracellular polymeric substance (EPS) matrix or targeting persister cells within the biofilm. mdpi.comfrontiersin.org | Arginine may enhance the penetration of amoxicillin through the EPS matrix to reach embedded bacteria. |
| Overcoming Enzymatic Degradation | Protecting the β-lactam ring of amoxicillin from destruction by β-lactamase enzymes. nih.gov | Typically achieved with inhibitors like clavulanic acid; research could explore any synergistic effects with the arginine salt. |
| Circumventing Efflux Pumps | Modifying the drug to be a poor substrate for efflux pumps or inhibiting the pumps directly. nih.govmdpi.com | The arginine counterion could potentially alter the molecule's interaction with efflux pump recognition sites. |
| Modulating Bacterial Metabolism | Influencing metabolic pathways that contribute to antibiotic tolerance. nih.gov | Research shows arginine restriction induces tolerance; providing arginine via the salt may help reverse this effect. nih.gov |
In-depth Mechanistic Understanding of Arginine’s Multifaceted Role in Drug Bioactivity
One key area of investigation is its interaction with bacterial and host cell membranes. The guanidinium group on arginine's side chain allows it to form multiple hydrogen bonds and engage in strong electrostatic interactions, which is why substituting lysine with arginine can improve the antimicrobial activity of certain peptides. nih.gov This interaction could facilitate the transport of amoxicillin across the bacterial cell wall or outer membrane.
Furthermore, arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule in mammals involved in vasodilation and immune responses. mdpi.com Dysregulation of the L-arginine-NO pathway is implicated in various pathological states. mdpi.com It is conceivable that local delivery of amoxicillin arginine salt could influence local NO concentrations, potentially modulating the inflammatory response at the site of infection. Additionally, studies on S. aureus have shown that restricting arginine availability can inhibit protein synthesis and induce antibiotic tolerance. nih.gov This suggests that providing arginine could be a strategy to enhance antibiotic efficacy, making the arginine salt form of amoxicillin particularly intriguing.
Table 4: Potential Bioactive Roles of the Arginine Counterion
| Potential Mechanism | Biological System | Implication for Amoxicillin Arginine Salt |
|---|---|---|
| Membrane Interaction | Bacterial Cell Envelope | The cationic guanidinium group may enhance binding to and penetration of anionic bacterial membranes, increasing intracellular drug concentration. nih.gov |
| Metabolic Modulation | Bacterial Arginine Metabolism | Providing an external source of arginine may counteract tolerance mechanisms that are induced by arginine restriction. nih.gov |
| Nitric Oxide (NO) Pathway | Host Immune and Vascular Systems | Arginine serves as a substrate for NOS, potentially modulating local NO levels and influencing inflammation and blood flow at the infection site. mdpi.com |
| Protein Synthesis | Bacterial Ribosomes | By ensuring arginine availability, the salt may prevent the inhibition of protein synthesis that leads to a state of antibiotic tolerance. nih.gov |
Refinement and Innovation in Analytical and Characterization Techniques for Complex Salt Systems
The robust characterization of a pharmaceutical salt is essential for ensuring its quality, stability, and performance. For a complex system like amoxicillin arginine salt, which involves a large API and an amino acid counterion, advanced analytical techniques are required for a complete understanding. Distinguishing definitively between a true salt (with proton transfer) and a cocrystal (with neutral hydrogen bonding) is a critical first step. acs.orgiastate.edu
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for this purpose. It can unambiguously determine the protonation state of nitrogen atoms within the molecules, confirming salt formation. iastate.edu Techniques like Dynamic Nuclear Polarization (DNP) can enhance ssNMR sensitivity, allowing for rapid and detailed analysis of complex APIs. acs.org Other important methods include X-ray Photoelectron Spectroscopy (XPS), which also probes protonation states, and traditional thermal analysis like Differential Scanning Calorimetry (DSC) to determine melting point, crystallinity, and the presence of polymorphs or solvates. nih.goviastate.edu For quantitative analysis of amoxicillin in various matrices, methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (U-HPLC) remain indispensable. unesp.brnih.gov
Future refinements will likely focus on combining these techniques (a "NMR crystallography" approach) and applying them under various environmental conditions (e.g., humidity, temperature) to predict the stability and behavior of the amoxicillin arginine salt throughout its shelf life and during manufacturing.
Table 5: Key Analytical Techniques for Characterizing Amoxicillin Arginine Salt
| Analytical Technique | Purpose | Information Provided |
|---|---|---|
| Solid-State NMR (ssNMR) | To determine molecular structure and intermolecular interactions in the solid state. iastate.edu | Confirms proton transfer from amoxicillin's carboxylic acid to arginine's amino group, verifying salt formation. Identifies polymorphs. acs.orgiastate.edu |
| X-ray Diffraction (XRD) | To determine the crystal structure and degree of crystallinity. iastate.edu | Provides information on the three-dimensional arrangement of ions in the crystal lattice and identifies different crystalline forms (polymorphs). |
| Differential Scanning Calorimetry (DSC) | To measure thermal properties as a function of temperature. nih.gov | Determines melting point, thermal stability, and detects phase transitions, which are critical for formulation and storage. |
| High-Performance Liquid Chromatography (HPLC) | To separate, identify, and quantify the components of a mixture. unesp.brnih.gov | Quantifies the purity of the amoxicillin arginine salt and can be used to monitor its stability and degradation over time. |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze surface chemistry and determine elemental composition and chemical states. iastate.edu | Provides an alternative method to ssNMR for determining the protonation state of nitrogen atoms to confirm salt vs. cocrystal nature. |
| Thermogravimetric Analysis (TGA) | To measure changes in mass as a function of temperature. | Assesses thermal stability and can detect the presence of bound water or other solvents (solvates/hydrates). mdpi.com |
Q & A
Q. What analytical methods are recommended for quantifying Amoxycillin arginine salt in pharmaceutical formulations, and how should method validation be approached?
High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity and reproducibility for amoxicillin derivatives. Microbiological assays (e.g., agar diffusion) are complementary for assessing bioactivity but require validation against reference standards (e.g., USP Amoxicillin RS). Method validation should include linearity, precision (intra-day/inter-day), and recovery studies using spiked samples . For stability-indicating assays, stress testing under acidic/alkaline conditions is critical to confirm method robustness .
Q. How can the hygroscopicity of Amoxycillin arginine salt impact experimental reproducibility, and what precautions are necessary during storage?
The arginine moiety increases hygroscopicity, leading to variability in mass measurements. Store the compound in desiccators with silica gel at 2–8°C. Prior to use, equilibrate samples to room temperature in a dry environment and confirm water content via Karl Fischer titration (USP Method I, ≤7.5% w/w) . Pre-weighed aliquots in sealed vials minimize exposure to ambient humidity during kinetic studies.
Q. What are the standard protocols for synthesizing Amoxycillin arginine salt, and how is purity confirmed?
Synthesis typically involves reacting amoxicillin trihydrate with L-arginine in a molar ratio of 1:1 in aqueous medium. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate:methanol:ammonia (7:2:1). Purity is confirmed by HPLC (≥95% peak area) and nuclear magnetic resonance (NMR) to verify the absence of unreacted arginine or degradation products .
Q. Which spectroscopic techniques are suitable for characterizing Amoxycillin arginine salt, and what key peaks should be identified?
Fourier-transform infrared (FTIR) spectroscopy should show characteristic peaks for β-lactam (1770 cm⁻¹), carboxylate (1600 cm⁻¹), and guanidine groups (1650 cm⁻¹). Ultraviolet (UV) spectroscopy in phosphate buffer (pH 6.8) exhibits λmax at 272 nm. For NMR, expect proton signals at δ 1.5–1.7 ppm (arginine side chain) and δ 5.1 ppm (β-lactam hydrogen) .
Q. How should researchers design stability studies for Amoxycillin arginine salt under varying pH and temperature conditions?
Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines). Prepare solutions in buffers spanning pH 1.2 (simulated gastric fluid) to pH 7.4 (physiological). Sample at intervals (0, 1, 3, 6 months) and quantify degradation products (e.g., amoxicilloic acid) via HPLC with diode-array detection. Include mass balance calculations to account for decomposition pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies between HPLC and microbiological assay results when quantifying Amoxycillin arginine salt?
Discrepancies may arise from arginine interfering with microbial growth inhibition. Cross-validate methods using spiked placebo samples. If HPLC results exceed microbiological potency, assess for inactive degradation products (e.g., polymerized forms) via size-exclusion chromatography. Statistical analysis (e.g., Bland-Altman plots) can quantify method agreement .
Q. What experimental strategies mitigate matrix effects in biological fluid analysis of Amoxycillin arginine salt?
Use protein precipitation with acetonitrile (3:1 v/v) followed by solid-phase extraction (C18 cartridges) to remove interferents. Validate recovery rates in plasma/seruma matrices. For LC-MS/MS, employ isotope-labeled internal standards (e.g., <sup>13</sup>C-amoxicillin) to correct for ion suppression/enhancement .
Q. How do degradation pathways of Amoxycillin arginine salt differ from amoxicillin trihydrate, and what kinetic models apply?
The arginine counterion accelerates hydrolysis under alkaline conditions due to nucleophilic attack on the β-lactam ring. Use first-order kinetics to model degradation in aqueous solutions. Arrhenius plots (ln k vs. 1/T) can predict shelf-life, but include pH-rate profiles to account for buffer catalysis .
Q. What methodologies identify and quantify trace impurities in Amoxycillin arginine salt batches?
Employ ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) for high-resolution impurity profiling. Compare fragmentation patterns with reference standards (e.g., USP Amoxicillin Related Compound A RS). For quantitation, use a limit test per ICH Q3B guidelines (≤0.1% for unidentified impurities) .
Q. How can researchers optimize dissolution testing protocols to reflect in vivo bioavailability of Amoxycillin arginine salt formulations?
Use a biphasic dissolution model: simulate gastric (pH 1.2, 0–2 h) and intestinal (pH 6.8, 2–8 h) phases. Correlate dissolution profiles with pharmacokinetic data using similarity factor (f2). For modified-release formulations, incorporate USP Apparatus 3 (Bio-Dis) to mimic gastrointestinal motility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
